[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate
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Overview
Description
“[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate” is a chemical compound. It has a linear formula of C14H11FN4O6S . The compound is related to “{[(4-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride”, which has a linear formula of C8H10ClFN2S .
Molecular Structure Analysis
The InChI code for the related compound “{[(4-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride” is 1S/C8H9FN2S.ClH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
The related compound “{[(4-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride” has a molecular weight of 220.7 .Scientific Research Applications
Antitubercular Agents
[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate and its derivatives have shown significant potential as antitubercular agents. Karabanovich et al. (2016) discovered a new class of antituberculosis agents, specifically 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These compounds demonstrated outstanding in vitro activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentration values as low as 0.03 μM. Importantly, these compounds exhibited a selective antimycobacterial effect, showing no activity against other bacteria or fungi tested. The selected compounds were also non-mutagenic and showed low in vitro toxicities in mammalian cell lines and primary human hepatocytes (Karabanovich et al., 2016).
Synthesis of Aryl/Alkyl Sulfides
The compound has been used in chemical synthesis as well. Sharma and Peddinti (2017) reported a metal-free protocol for synthesizing unsymmetrical biaryl sulfides and aryl–alkyl sulfides under the catalytic influence of 2,4-dinitrobenzoic acid. This reaction proceeded in a regioselective anti-Michael addition fashion, yielding the products within a very short period of time and in good to excellent yields (Sharma & Peddinti, 2017).
Coordination Polymers
Pedireddi and Varughese (2004) explored the synthesis and self-assembly of Co(II) complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine. These complexes formed coordination polymers with structures dependent on the solvents used during the synthesis. The study found that the solvent played a crucial role in the formation of these complexes and their three-dimensional structures (Pedireddi & Varughese, 2004).
Proton Exchange Membranes
In the field of materials science, Kim, Robertson, and Guiver (2008) synthesized a new sulfonated side-chain grafting unit containing two or four sulfonic acid groups using sulfonated 4-fluorobenzophenone. These comb-shaped sulfonated polymers exhibited good properties as polyelectrolyte membrane materials, showing high proton conductivity, which is crucial for fuel cell applications (Kim, Robertson, & Guiver, 2008).
Safety and Hazards
The related compound “{[(4-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride” has several hazard statements: H302, H312, H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3,5-dinitrobenzoic acid;(4-fluorophenyl) carbamimidothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2S.C7H4N2O6/c8-5-1-3-6(4-2-5)11-7(9)10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-4H,(H3,9,10);1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKBLLPQHKKZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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